molecular formula C20H23N3O5 B15150129 N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide

N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B15150129
M. Wt: 385.4 g/mol
InChI Key: YYIZGUTVUKQXIZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide is a complex organic compound that features a benzyl group, a methoxyphenoxy group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazinecarbonyl group.

    Attachment of the methoxyphenoxy group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with an appropriate leaving group.

    Formation of the final product: The benzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-methoxy-2-(propionylamino)propanamide
  • N-Benzyl-3-(2-chloro-3-methoxyphenyl)propanamide
  • N-Benzyl-3-methoxy-N-methyl-2-(N-methylacetamido)propanamide

Uniqueness

N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide is unique due to the presence of both the methoxyphenoxy and hydrazinecarbonyl groups, which provide a distinct set of chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzyl-4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C20H23N3O5/c1-27-16-9-5-6-10-17(16)28-14-20(26)23-22-19(25)12-11-18(24)21-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

YYIZGUTVUKQXIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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